![molecular formula C15H19N3O2S B215255 2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole](/img/structure/B215255.png)
2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in the field of medicine. This compound is known to possess unique biochemical and physiological effects that make it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body that are involved in various cellular processes. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have a positive effect on the immune system and can help to reduce oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole in lab experiments include its unique properties and potential applications in the field of medicine. However, there are also limitations to using this compound in lab experiments. These limitations include the need for specialized equipment and expertise in handling and synthesizing this compound.
Zukünftige Richtungen
There are many future directions for research involving 2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole. Some potential areas of research include further studies on its mechanism of action, its potential use as a diagnostic tool, and its potential applications in the treatment of various diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole is a promising compound that has gained a lot of attention in the scientific community due to its unique properties and potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole involves the reaction of 2-ethyl-4-nitro-1H-imidazole with 4-methylphenylthiol and 1-bromopropane in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or N-methyl-2-pyrrolidone and is typically carried out at elevated temperatures. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
The unique properties of 2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole make it a promising candidate for various research studies. This compound has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and infections. It has also been studied for its potential use as a diagnostic tool in the field of imaging.
Eigenschaften
Produktname |
2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole |
---|---|
Molekularformel |
C15H19N3O2S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2-ethyl-5-(4-methylphenyl)sulfanyl-4-nitro-1-propylimidazole |
InChI |
InChI=1S/C15H19N3O2S/c1-4-10-17-13(5-2)16-14(18(19)20)15(17)21-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
RZJHHWLTDVBHAV-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NC(=C1SC2=CC=C(C=C2)C)[N+](=O)[O-])CC |
Kanonische SMILES |
CCCN1C(=NC(=C1SC2=CC=C(C=C2)C)[N+](=O)[O-])CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.